Pelitinib (EKB-569) is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) currently investigated for its potential in treating various cancers, including lung cancer, breast cancer, gastric cancer, and melanoma. [, , , ] It functions by irreversibly binding to the ATP-binding site of ErbB receptors, effectively inhibiting their tyrosine kinase activity and downstream signaling pathways involved in cell proliferation, survival, and metastasis. [, , , , , ]
One synthesis route for Pelitinib starts with 2-amino-5-nitrophenol. [] The process involves:
This synthesis pathway achieves an overall yield of approximately 5%. [] A newer synthesis method utilizing N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide as a key intermediate has also been reported, potentially offering improved yield and scalability. []
Research indicates Pelitinib's irreversible binding to ErbB receptors involves a covalent interaction between its Michael acceptor moiety and a cysteine residue within the ATP-binding site of the receptor. [, , , ] This covalent modification permanently inhibits the kinase activity, distinguishing it from reversible TKIs.
Pelitinib exerts its anticancer effects by primarily targeting the ErbB family of receptor tyrosine kinases, specifically EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). [, , , ] Its irreversible binding to these receptors effectively blocks downstream signaling pathways, including:
Pelitinib's primary scientific application lies in its potential as an anticancer therapeutic. Research highlights its efficacy against various cancer cell lines and animal models, particularly those harboring ErbB receptor aberrations. [, , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5